GSK-2262167 sodium is a compound developed by GlaxoSmithKline, primarily investigated for its potential therapeutic applications. It is classified as a selective modulator of sphingosine-1-phosphate receptors, specifically targeting sphingosine-1-phosphate receptor 3 (S1P3). This selectivity is significant as it minimizes cardiovascular side effects often associated with broader receptor agonists, making it a promising candidate in the treatment of various diseases.
GSK-2262167 sodium is derived from the research efforts at GlaxoSmithKline and has been evaluated in preclinical studies for its pharmacological properties. The compound falls under the category of small-molecule drugs, which are typically characterized by their low molecular weight and ability to interact with specific biological targets.
The synthesis of GSK-2262167 sodium involves several key steps:
GSK-2262167 sodium has a complex molecular structure characterized by multiple functional groups that confer its biological activity.
The compound appears as a solid powder and is soluble in dimethyl sulfoxide (DMSO).
GSK-2262167 sodium can participate in various chemical reactions, including:
The products formed from these reactions depend on the specific reagents and conditions utilized.
GSK-2262167 sodium operates primarily through its selective modulation of sphingosine-1-phosphate receptors. By binding to S1P3, it influences downstream signaling pathways that regulate various cellular responses, including immune cell trafficking and vascular permeability. This mechanism is particularly relevant in inflammatory conditions where modulation of immune responses is beneficial .
The compound exhibits stability under recommended storage conditions but may undergo various reactions as described previously. Its interactions with biological systems are primarily through receptor binding rather than chemical reactivity.
GSK-2262167 sodium has potential applications in several scientific domains:
Sphingosine 1-phosphate (S1P) is a bioactive lysophospholipid that regulates immune cell trafficking via five G protein-coupled receptors (S1P₁–S1P₅). The S1P₁ receptor subtype, expressed on lymphocytes and endothelial cells, plays a pivotal role in lymphocyte egress from secondary lymphoid organs. Agonism at S1P₁ induces receptor internalization, rendering lymphocytes unresponsive to S1P gradients and trapping them in lymph nodes. This results in peripheral lymphopenia and reduced infiltration of autoreactive T cells into tissues, making S1P₁ a prime target for autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis [6].
The therapeutic rationale for selective S1P₁ agonism emerged from limitations of early pan-receptor modulators. Non-selective agents like FTY720 (fingolimod) activate S1P₁, S1P₃, S1P₄, and S1P₅, with S1P₃ agonism linked to transient bradycardia and vascular leakage due to its expression in cardiac and endothelial tissues [2]. Selective S1P₁ agonists were designed to retain efficacy while minimizing off-target effects. Key design objectives included:
Table 1: S1P Receptor Subtypes and Physiological Roles
| Receptor | G Protein Coupling | Primary Tissues | Function | Therapeutic Relevance | |
|---|---|---|---|---|---|
| S1P₁ | Gᵢ/o | Lymphocytes, endothelium | Lymphocyte egress, endothelial barrier integrity | Immunomodulation | |
| S1P₂ | Gᵢ/o, G₁₂/₁₃, Gq | CNS, vascular smooth muscle | Cell migration, vasoconstriction | Limited (potential in hearing/balance) | |
| S1P₃ | Gᵢ/o, Gq, G₁₂/₁₃ | Cardiac myocytes, endothelium | Heart rate regulation, endothelial permeability | Off-target (bradycardia) | |
| S1P₄ | Gᵢ/o, G₁₂/₁₃ | Lymphoid tissue, leukocytes | Immune cell differentiation | Under investigation | |
| S1P₅ | Gᵢ/o, G₁₂/₁₃ | CNS (oligodendrocytes) | Oligodendrocyte survival | Neuroprotection | [6] [7] [10] |
FTY720 (fingolimod), a sphingosine analog derived from the fungal metabolite myriocin, was the first oral S1P modulator approved for MS. Though effective, it is a prodrug requiring phosphorylation by sphingosine kinases (SphK1/2) to become active. The phosphorylated form (FTY720-P) acts as a non-selective S1P receptor agonist, with S1P₃ activation causing dose-limiting cardiovascular effects [2] [5].
To circumvent this, medicinal chemists developed direct, non-phosphorylatable S1P₁ agonists. GSK-2263167 (3-[6-(5-{3-cyano-4-[(1-methylethyl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)-5-methyl-3,4-dihydro-2(1H)-isoquinolinyl]propanoic acid) emerged from this effort. Its design incorporated:
GSK-2263167 demonstrated nanomolar potency at S1P₁ (EC₅₀ = 0.3 nM) and >1,000-fold selectivity over S1P₃ in cell-based assays. In preclinical models, it induced lymphopenia at oral doses ≥0.1 mg/kg and showed efficacy in collagen-induced arthritis comparable to FTY720, without heart rate effects in telemetered rats even at high doses [4].
Table 2: Structural and Pharmacological Comparison of FTY720 and GSK-2263167
| Property | FTY720 (Fingolimod) | GSK-2263167 | |
|---|---|---|---|
| Chemical Class | Sphingosine analog | Tetrahydroisoquinoline-oxadiazole | |
| Activation Mechanism | Prodrug (requires phosphorylation) | Direct agonist | |
| S1P₁ EC₅₀ | 0.2–0.6 nM (FTY720-P) | 0.3 nM | |
| S1P₃ Selectivity | ~5-fold (agonist) | >1,000-fold | |
| Key Off-Target Effects | S1P₃-mediated bradycardia | None reported in cardiovascular assays | |
| Synthesis Complexity | Moderate (chiral synthesis) | High (Saegusa oxidation step) | [4] [5] |
The synthesis of GSK-2263167 involved a "fit-for-purpose" approach:
The S1P pathway orchestrates immune and vascular functions through receptor-specific mechanisms:
Lymphocyte Trafficking
S1P forms a plasma-to-tissue gradient (µM in blood vs. nM in tissues) maintained by transporters like Spns2 on lymphatic endothelial cells and chaperones like apolipoprotein M (ApoM) bound to HDL. Naïve T cells express surface S1P₁, enabling chemotaxis toward circulatory S1P. Agonists like GSK-2263167 induce prolonged S1P₁ internalization and degradation, disrupting chemotaxis and sequestering lymphocytes in lymph nodes. This reduces autoreactive T-cell infiltration into target organs (e.g., CNS in MS) [3] [6].
Endothelial Barrier Regulation
S1P₁ activation on endothelial cells strengthens vascular integrity by:
Intracellular Signaling Cascades
Upon S1P₁ binding, conformational changes activate Gᵢ proteins, leading to:
Table 3: S1P₁-Mediated Signaling Effects in Target Cells
| Cell Type | Downstream Pathways | Biological Outcome | |
|---|---|---|---|
| T lymphocytes | Gᵢ → AC↓ → cAMP↓ | Lymph node retention, reduced egress | |
| B lymphocytes | Gᵢ → PI3K/Akt → mTORC1 | Altered differentiation and antibody production | |
| Endothelial cells | Gᵢ → Rac → Cortical actin assembly | Enhanced barrier function, reduced vascular leakage | |
| Neural cells | Gᵢ → ERK → Cell survival | Potential neuroprotection (indirect) | [3] [6] [10] |
Unlike FTY720-P, GSK-2263167 avoids S1P₃-driven Gq-dependent calcium mobilization and NO synthase activation, which cause bradycardia and vasodilation. Its selectivity enables immunomodulation without cardiovascular trade-offs [7].
Compounds Mentioned in Article
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: